silane CAS No. 922167-99-5](/img/structure/B12629838.png)
[(9,9-Dihexyl-9H-fluoren-2-yl)ethynyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane is an organosilicon compound that features a fluorenyl group substituted with hexyl chains and an ethynyl group bonded to a trimethylsilyl group. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane typically involves the following steps:
Formation of the Fluorenyl Intermediate: The starting material, 9,9-dihexylfluorene, is synthesized through a Friedel-Crafts alkylation reaction involving fluorene and hexyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethynyl Group: The fluorenyl intermediate undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Ethyl-substituted fluorenyl compounds.
Substitution: Fluorenyl compounds with various functional groups replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
(9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane involves its interaction with molecular targets through its ethynyl and fluorenyl groups. The ethynyl group can participate in π-π stacking interactions, while the fluorenyl group can engage in hydrophobic interactions. These interactions influence the compound’s behavior in various applications, such as enhancing the efficiency of organic semiconductors or improving the stability of bioimaging agents.
Vergleich Mit ähnlichen Verbindungen
(9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane can be compared with other fluorenyl and ethynyl-substituted compounds:
9,9-Dihexyl-9H-fluoren-2-ylboronic acid: Similar in structure but contains a boronic acid group instead of an ethynyl group, making it useful in Suzuki coupling reactions.
9,9-Dihexyl-9H-fluoren-2-ylacetylene: Lacks the trimethylsilyl group, which affects its reactivity and solubility.
9,9-Dihexyl-9H-fluoren-2-ylmethanol: Contains a hydroxyl group, making it more hydrophilic and suitable for different types of chemical modifications.
The uniqueness of (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane lies in its combination of the fluorenyl and ethynyl groups with the trimethylsilyl group, providing a balance of hydrophobicity, reactivity, and stability that is advantageous for various applications.
Eigenschaften
CAS-Nummer |
922167-99-5 |
|---|---|
Molekularformel |
C30H42Si |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
2-(9,9-dihexylfluoren-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C30H42Si/c1-6-8-10-14-21-30(22-15-11-9-7-2)28-17-13-12-16-26(28)27-19-18-25(24-29(27)30)20-23-31(3,4)5/h12-13,16-19,24H,6-11,14-15,21-22H2,1-5H3 |
InChI-Schlüssel |
RZLYYOUDVYQETG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#C[Si](C)(C)C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


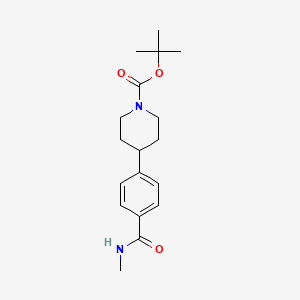
![6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine](/img/structure/B12629767.png)
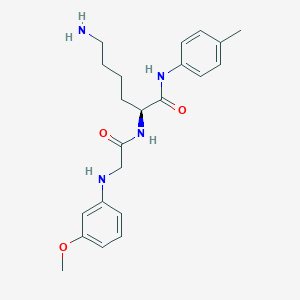

![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl-](/img/structure/B12629783.png)
![1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one](/img/structure/B12629784.png)
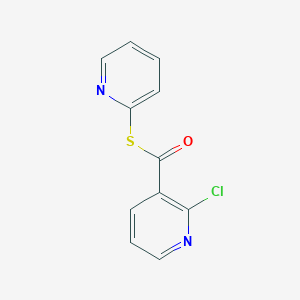
![N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12629789.png)
![(2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol](/img/structure/B12629792.png)
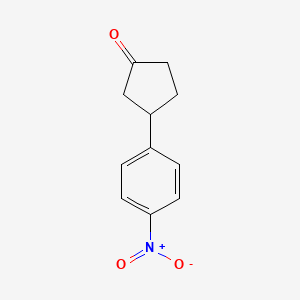
![9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol](/img/structure/B12629809.png)
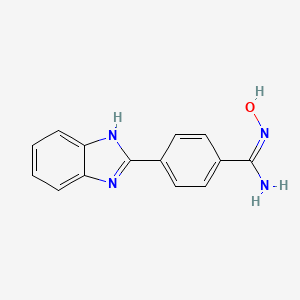
![2-{[4-(Bromoacetyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12629819.png)

